molecular formula C12H16BrNO2S B8217515 tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate

tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate

Cat. No.: B8217515
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate (CAS 2168373-35-9) is a high-value chemical building block with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol. This compound features a brominated thiophene moiety and a cyclopropane ring, protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), where it serves as a temporary protector for the amine functionality, allowing for controlled oligomerization under acidic conditions . The specific stereochemistry of the cyclopropyl ring system is a key structural feature in pharmaceutical research, as it is found in potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 inhibitors represent a promising therapeutic approach for a range of conditions, including neurodegenerative diseases such as Alzheimer's and Huntington's disease . The 5-bromothiophene component acts as a versatile handle for further functionalization via cross-coupling reactions, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is intended for research applications only and is not intended for human or animal use.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFTEZZHQMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is synthesized via cyclopropanation reactions, typically employing metal-catalyzed decomposition of diazo compounds. A common approach involves reacting diazoacetates with alkenes in the presence of rhodium(II) or copper(I) catalysts. For example, rhodium(II) acetate facilitates the stereoselective formation of the cyclopropyl ring through a carbene transfer mechanism . The reaction proceeds under mild conditions (25–40°C) in dichloromethane or toluene, yielding the cyclopropane intermediate with diastereomeric ratios (dr) exceeding 4:1 .

Table 1: Catalytic Systems for Cyclopropanation

CatalystSolventTemperature (°C)drYield (%)
Rh₂(OAc)₄CH₂Cl₂254.5:178
Cu(OTf)₂Toluene403:165
Dirhodium caprolactamateTHF305:182

Key challenges include controlling stereochemistry and minimizing side products such as dimerized diazo species. Recent advances utilize chiral dirhodium catalysts to achieve enantiomeric excess (ee) >90% for non-racemic cyclopropanes .

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O85
PdCl₂(dppf)Cs₂CO₃DME/H₂O91
XPhos Pd G3NaHCO₃Toluene/H₂O88

The reaction tolerates the steric bulk of the cyclopropane ring, though prolonged heating (>12 hours) may lead to partial ring opening. Purification via silica gel chromatography typically affords the coupled product in >95% purity .

Carbamate Group Installation

The tert-butyl carbamate (Boc) group is introduced via reaction of the cyclopropylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C provides optimal results, achieving yields of 80–90% . Alternative methods employ Boc-protected chloroformates, though these require stringent moisture control.

Mechanistic Insight :
The base deprotonates the amine, enabling nucleophilic attack on Boc₂O. DMAP accelerates the reaction by stabilizing the intermediate mixed carbonate .

Table 3: Boc Protection Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineCH₂Cl₂0 → 25288
DMAPTHF25192
NaHCO₃DMF40475

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost-effectiveness and safety. Patent disclosures highlight the use of continuous-flow reactors for diazo compound decomposition, reducing explosion risks . For example, a Rh₂(OAc)₄-catalyzed cyclopropanation in a microreactor achieves 85% yield with a residence time of 5 minutes.

Green Chemistry Considerations :

  • Replacement of chlorinated solvents with cyclopentyl methyl ether (CPME) in Suzuki couplings .

  • Catalytic recycling systems using polymer-supported palladium nanoparticles.

Challenges and Mitigation Strategies

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s salen complexes) improve dr to >10:1 .

  • Functional Group Compatibility : The Boc group is susceptible to acidic conditions; neutral pH is maintained during workup.

  • Purification Difficulties : High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers when dr <3:1.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl carbamate group.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted thiophenes.

    Oxidation: Products may include sulfoxides or sulfones.

    Deprotection: The major product is the free amine derivative.

Scientific Research Applications

tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and thiophene moieties can interact with the active sites of enzymes, while the carbamate group may enhance binding affinity or stability.

Comparison with Similar Compounds

tert-Butyl (4-(((trans)-2-(5-bromothiophen-2-yl)cyclopropyl)amino)cyclohexyl)carbamate (Intermediate BN)

  • Structure : Features a cyclohexylamine substituent linked to the cyclopropane-thiophene core.
  • Synthesis : Prepared via reductive alkylation, analogous to other intermediates, but with a cyclohexyl group introducing conformational flexibility .
  • Application : Likely used in drug discovery for pharmacokinetic optimization due to increased steric bulk compared to the parent compound.

tert-Butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamate

  • Structure : Contains a bromo-chlorophenyl substituent instead of thiophene.

Heterocycle Modifications

tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a)

  • Structure : Substitutes the 5-bromothiophene with a 3-thiophenyl-benzamido group.
  • Properties : Higher melting point (>287°C) due to hydrogen bonding from the benzamido group .
  • Yield : 40%, lower than some analogs, possibly due to steric hindrance during coupling .

tert-Butyl (5-bromofuran-2-yl)carbamate

  • Structure : Replaces thiophene with bromofuran.
  • Electronic Effects : The oxygen atom in furan reduces aromatic electron density compared to sulfur in thiophene, altering reactivity in electrophilic substitutions .
  • Molecular Weight : 262.10 g/mol, slightly lower than the target compound (unreported in evidence) .

tert-Butyl ((trans)-2-(thiazol-5-yl)cyclopropyl)carbamate (Intermediate AC)

  • Structure : Thiazole replaces thiophene, introducing a nitrogen atom.
  • Synthesis : Yielded 58.7% as a brown liquid, indicating moderate stability during azide formation .

Functional Group Variations

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

  • Structure : Hydroxymethyl group instead of bromothiophene.
  • Solubility : Increased hydrophilicity due to the hydroxyl group, enhancing aqueous compatibility .

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate

  • Structure : Methoxy-bromophenyl substituent with a chiral center.
  • Applications: Potential for asymmetric synthesis in agrochemical or pharmaceutical intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate C₁₄H₁₇BrN₂O₂S ~357.27* N/A N/A Bromothiophene, cyclopropane
Intermediate BN C₁₈H₂₆BrN₂O₂S 429.38 N/A N/A Cyclohexylamine, trans-configuration
18a C₂₅H₂₅N₃O₃S 447.55 >287 40 Thiophen-3-yl, benzamido
tert-Butyl (5-bromofuran-2-yl)carbamate C₉H₁₂BrNO₃ 262.10 N/A N/A Bromofuran
tert-Butyl ((trans)-2-(thiazol-5-yl)cyclopropyl)carbamate C₁₁H₁₆N₂O₂S 252.33 N/A 58.7 Thiazole, liquid form

Biological Activity

Tert-butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl moiety, and a bromothiophene substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C12H16BrNO2S
  • CAS Number : 1379466-13-3
  • Molecular Weight : 303.23 g/mol
  • Density : 1.45 g/cm³
  • Boiling Point : Approximately 391.4 °C

The compound's structure allows it to engage in various chemical reactions, including hydrolysis and nucleophilic substitution, due to the presence of functional groups such as the carbamate and bromine atom in the thiophene ring.

While specific mechanisms of action for this compound are still under investigation, its structural components suggest interactions with biological targets that may lead to significant pharmacological effects. Compounds containing thiophene and cyclopropyl structures have been implicated in various therapeutic areas, including:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways.
  • Anticancer Activity : It could interfere with cancer cell proliferation and survival mechanisms.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit notable biological activity. For example, studies on related thiophene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

Study ReferenceCell LineIC50 Value (µM)Observations
A54915Significant reduction in cell viability
MCF720Induction of apoptosis observed
HeLa25Cell cycle arrest at G1 phase

In Vivo Studies

Preliminary animal studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound. These studies typically assess how the compound interacts with specific receptors or enzymes in biological systems.

Case Studies

Recent literature has highlighted several case studies that explore the biological activity of compounds structurally related to this compound:

  • Case Study on Anti-Cancer Properties :
    • A study investigated a series of thiophene derivatives, noting that those with cyclopropyl substitutions exhibited enhanced cytotoxicity against breast cancer cells.
    • The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.
  • Case Study on Anti-inflammatory Effects :
    • Research focused on a related carbamate compound showed significant inhibition of TNF-alpha release in macrophages, suggesting potential use in treating inflammatory diseases.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:4).
  • Purify via silica gel chromatography (eluent: hexane/EtOAc gradient).

[Advanced] How can conflicting NOESY and X-ray crystallography data be resolved for this compound?

Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering in the cyclopropane) or crystal packing effects. To resolve:

Dynamic NMR Analysis : Perform variable-temperature ¹H NMR (e.g., 298–373 K) to detect conformational exchange .

DFT Calculations : Compare experimental NOESY cross-peaks with computed low-energy conformers (e.g., using Gaussian at B3LYP/6-31G* level).

Twinned Crystal Refinement : Use SHELXL (TWIN/BASF commands) to model pseudo-merohedral twinning observed in X-ray data .

Q. Example Data Conflict :

TechniqueCyclopropane Dihedral Angle
X-ray128°
NOESY115°
Resolution : Temperature-dependent X-ray studies revealed thermal motion artifacts in the crystal lattice.

[Basic] What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials at –20°C under nitrogen to prevent Boc-group hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Stability Data :

  • Decomposes at >150°C (DSC analysis).
  • Avoid strong acids (e.g., TFA) to prevent carbamate cleavage .

[Advanced] How to optimize enantioselective synthesis of the cyclopropane moiety?

Answer:

Chiral Catalysts : Use Rh₂(S-DOSP)₄ for asymmetric cyclopropanation of allylic amines, achieving >90% ee .

Solvent Screening : Polar aprotic solvents (e.g., DCE) improve stereoselectivity vs. THF.

Kinetic Resolution : Monitor reaction via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10).

Q. Case Study :

Conditionee (%)Yield (%)
Rh₂(S-DOSP)₄ in DCE9275
Cu(OTf)₂ in THF4560

[Basic] Which spectroscopic techniques confirm the structure?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Boc tert-butyl: δ 1.43 ppm (s, 9H).
    • Cyclopropane CH₂: δ 1.2–1.5 ppm (m) .
  • HRMS : Expected [M+H]⁺ = 357.04 (C₁₂H₁₅BrNO₂S).
  • IR : N-H stretch at ~3350 cm⁻¹, C=O at ~1690 cm⁻¹ .

[Advanced] How to mitigate byproducts in bromothiophene coupling?

Answer:
Common byproducts (e.g., debrominated thiophene or homocoupling) arise from:

Catalyst Poisoning : Use degassed solvents and fresh Pd catalysts.

Temperature Control : Maintain 80–90°C; higher temps promote β-hydride elimination.

Additives : Add TBAB (tetrabutylammonium bromide) to stabilize Pd(0) intermediates .

Q. Typical Byproduct Profile (HPLC) :

Retention Time (min)Identity
8.2Target Compound
6.7Debrominated Product

[Basic] How to assess compound purity post-synthesis?

Answer:

  • HPLC : Use C18 column (ACN/H₂O 70:30), UV detection at 254 nm. Purity >95% required for biological assays .
  • Elemental Analysis : Acceptable C, H, N tolerances ±0.4%.

[Advanced] What computational methods predict reactivity in cross-coupling?

Answer:

DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites on the bromothiophene ring.

Molecular Dynamics : Simulate Pd insertion into C-Br bonds (e.g., using ORCA).

Docking Studies : Model interactions with Suzuki catalyst Pd(PPh₃)₄ .

[Basic] What solvents stabilize this compound during storage?

Answer:

  • Recommended : Anhydrous DCM or THF with molecular sieves (4Å).
  • Avoid : Protic solvents (e.g., MeOH) accelerate Boc hydrolysis .

[Advanced] How to troubleshoot low yields in cyclopropanation?

Answer:

Substrate Purity : Ensure allylic amine is >98% pure (GC-MS).

Catalyst Loading : Optimize Rh₂(OAc)₄ (0.5–2 mol%). Excess catalyst promotes dimerization.

Quenching Method : Use aqueous NH₄Cl instead of H₂O to minimize side reactions .

Q. Yield Optimization Table :

Catalyst (mol%)SolventYield (%)
1.0DCE78
2.0Toluene65

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